Albaspidin AA

Antibacterial American foulbrood Paenibacillus larvae

Albaspidin AA is a dimeric acylphloroglucinol natural product that defines the low-activity benchmark (MIC 220 μM) within the phloroglucinol class against Paenibacillus larvae, the causative agent of American foulbrood. Its markedly weak β-glucuronidase inhibition (IC50 > 64.4 μM), in stark contrast to trimeric analogs (IC50 5.6–8.0 μM), makes it an essential negative control for polymerization-driven potency studies. Researchers use this scaffold for SAR-guided semi-synthetic optimization and phenotypic screening in anthelmintic discovery. Procure Albaspidin AA to establish robust comparative baselines and advance structure-activity investigations.

Molecular Formula C21H24O8
Molecular Weight 404.4 g/mol
Cat. No. B155449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbaspidin AA
Molecular FormulaC21H24O8
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O
InChIInChI=1S/C21H24O8/c1-8(22)12-14(24)10(16(26)20(3,4)18(12)28)7-11-15(25)13(9(2)23)19(29)21(5,6)17(11)27/h24-27H,7H2,1-6H3
InChIKeyOBCJMBQBESJUST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Albaspidin AA: A Dimeric Acylphloroglucinol Natural Product for Antibacterial and Enzyme Inhibition Research


Albaspidin AA is a dimeric acylphloroglucinol natural product derived from the rhizomes of the fern Dryopteris crassirhizoma Nakai [1]. It belongs to a class of phloroglucinol derivatives that exhibit diverse pharmacological activities, including antibacterial, antiviral, and antioxidant effects [1]. This compound is of particular interest for research into American foulbrood (AFB) control and β-glucuronidase modulation, serving as a key structural scaffold for structure-activity relationship (SAR) investigations [1] [2].

Why Albaspidin AA Cannot Be Interchanged with Other Phloroglucinol Analogs


Within the acylphloroglucinol class, subtle structural variations—such as the number of phloroglucinol units (dimeric vs. trimeric) or the nature of side-chain substituents—profoundly alter bioactivity profiles. Albaspidin AA, as a dimeric phloroglucinol, exhibits a distinct potency spectrum compared to its trimeric counterparts and other dimeric analogs. For instance, while trimeric phloroglucinols display potent β-glucuronidase inhibition (IC50 5.6–8.0 μM), dimeric compounds like albaspidin AA demonstrate markedly weaker activity in the same assay, underscoring that generic substitution without rigorous comparative data can lead to significant misinterpretation of experimental results [1]. The quantitative evidence below delineates these critical differentiation points.

Quantitative Differentiation of Albaspidin AA Against Key Comparators


Antibacterial Activity Against Paenibacillus larvae: MIC Comparison with Hyperforin and Uliginosin B

In a standardized in vitro Kirby-Bauer disk diffusion assay against the vegetative form of Paenibacillus larvae, albaspidin AA exhibited a minimum inhibitory concentration (MIC) of 220 μM. This value represents the upper bound of the MIC range (0.168–220 μM) observed across six acylphloroglucinol derivatives, including hyperforin, uliginosin A, uliginosin B, 7-epiclusianone, and drummondin E [1]. This indicates that albaspidin AA is significantly less potent than the most active comparators in this assay (e.g., those exhibiting MIC values near 0.168 μM).

Antibacterial American foulbrood Paenibacillus larvae Natural product

β-Glucuronidase Inhibition: Comparative Activity of Dimeric vs. Trimeric Phloroglucinols

A study evaluating 30 phloroglucinols for β-glucuronidase inhibition revealed that dimeric compounds, including albaspidin AA (compound 24), exhibit weak or no inhibitory activity, with IC50 values typically exceeding 64.4 μM [1]. In stark contrast, trimeric phloroglucinols (e.g., compounds 26–28) demonstrated potent inhibition with IC50 values ranging from 5.6 to 8.0 μM [1].

Enzyme inhibition β-glucuronidase Structure-activity relationship Natural product

Nematocidal Activity: Class-Wide Potency Range and Albaspidin AA's Position

Pure acylphloroglucinols, a class that includes albaspidin AA, have been reported to display moderate in vitro nematocidal activity against L4 stage larvae of Nippostrongylus brasiliensis, with LD50 values spanning 22–121 μM [1]. While specific data for albaspidin AA is not isolated in this report, its inclusion within the tested class of acylphloroglucinols suggests a potential for activity within this moderate range. However, without a direct comparator or isolated data point, this serves as supporting class-level evidence rather than a definitive differentiation point.

Anthelmintic Nematocidal Nippostrongylus brasiliensis Natural product

Recommended Research Applications for Albaspidin AA Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies on Phloroglucinol Antibacterials

Albaspidin AA serves as a critical reference point for the upper limit of antibacterial potency against P. larvae within the acylphloroglucinol series. Its MIC of 220 μM [1] defines a low-activity benchmark against which more potent analogs (e.g., hyperforin with MIC ~0.168 μM) can be compared. Researchers investigating the pharmacophore requirements for AFB control can use albaspidin AA to elucidate structural features that diminish activity, thereby guiding the design of more effective compounds.

Polymerization State-Dependent Enzyme Inhibition Studies

Given the stark difference in β-glucuronidase inhibition between dimeric and trimeric phloroglucinols, albaspidin AA is an ideal negative control or baseline for studies exploring the impact of molecular complexity on enzyme binding. Its weak activity (IC50 > 64.4 μM) [2] contrasts sharply with trimeric inhibitors (IC50 5.6–8.0 μM), making it a valuable tool for validating computational docking models or high-throughput screening assays focused on polymerization-driven potency gains.

Antiparasitic Broad-Spectrum Screening Panels

As an acylphloroglucinol with reported class-wide nematocidal activity (LD50 range: 22–121 μM) [3], albaspidin AA is well-suited for inclusion in phenotypic screening libraries targeting neglected parasitic diseases. Its moderate activity profile and natural product origin make it a suitable candidate for hit expansion and lead optimization programs focused on anthelmintic drug discovery, particularly in resource-limited settings where natural product-derived scaffolds are prioritized.

Natural Product Derivatization and Scaffold Hopping

Albaspidin AA's dimeric acylphloroglucinol core represents a versatile scaffold for semi-synthetic modification. Researchers engaged in medicinal chemistry or chemical biology can utilize albaspidin AA as a starting material to generate focused libraries of analogs with varied side-chain modifications (e.g., acylation, alkylation). This approach aims to improve upon its moderate antibacterial and nematocidal activities while retaining the favorable physicochemical properties inherent to the natural product class [1] [3].

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